Product packaging for Cororubicin(Cat. No.:CAS No. 160605-92-5)

Cororubicin

Cat. No.: B223232
CAS No.: 160605-92-5
M. Wt: 1003 g/mol
InChI Key: MSWPFMVQHLUEJE-UHFFFAOYSA-N
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Description

Cororubicin (CAS 160605-92-5) is a novel anthracycline antibiotic identified for its unique mechanism of action involving the generation of active oxygen within tumor cells . Research demonstrates that this compound exerts cytotoxicity by generating superoxide radicals intracellularly; this activity is quantifiably reduced upon the addition of the antioxidative agent dithiothreitol (DTT), confirming its redox-mediated mechanism . The structural elucidation of the compound, established through NMR spectral analysis, confirms its classification within the anthracycline family . With a molecular formula of C48H62N2O21 and a molecular weight of 1003.02 g/mol, this compound presents a complex chemical profile for investigative studies . This product is designated For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H62N2O21 B223232 Cororubicin CAS No. 160605-92-5

Properties

IUPAC Name

methyl 24-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H62N2O21/c1-17-35(54)25(52)14-27(64-17)68-42-19(3)66-29(16-46(42,4)50(61)62)67-40-18(2)65-28(15-26(40)53)69-43-34(49(7)8)39(58)45-70-41-23(48(43,6)71-45)13-24(51)31-32(41)37(56)22-12-21-20(36(55)30(22)38(31)57)10-11-47(5,60)33(21)44(59)63-9/h12-13,17-19,25-29,33-35,39-40,42-43,45,51-55,58,60H,10-11,14-16H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWPFMVQHLUEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)[N+](=O)[O-])OC3C(OC(CC3O)OC4C(C(C5OC6=C7C(=C(C=C6C4(O5)C)O)C(=O)C8=C(C7=O)C=C9C(C(CCC9=C8O)(C)O)C(=O)OC)O)N(C)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H62N2O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1003.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160605-92-5
Record name Cororubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160605925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Chemical Derivatization of Cororubicin

Semisynthetic Approaches for Cororubicin Analogues and Related Anthracyclines

Semisynthetic strategies play a pivotal role in expanding the chemical diversity of anthracyclines. These approaches typically involve modifying naturally occurring anthracyclines or their biosynthetic precursors, or employing total synthesis to construct novel structures. The goal is to create analogues with improved pharmacological profiles compared to parent compounds like doxorubicin (B1662922) and daunorubicin (B1662515). Modifications can be broadly categorized into alterations of the aglycone structure and variations in the attached sugar units. nih.gov, acs.org, universiteitleiden.nl, waocp.org

Chemical Modification of Anthracycline Aglycones

The aglycone, the tetracyclic anthraquinone (B42736) scaffold, serves as a critical platform for structural diversification. Modifications to the aglycone can significantly impact the compound's interaction with DNA and topoisomerase II, thereby influencing its cytotoxic activity and pharmacokinetic properties. uniroma1.it

Ring-B Modifications: Alterations within ring-B of the anthracycline aglycone have been a focus of research. These modifications include the removal or replacement of hydroxyl groups with functionalities such as nitro or amino groups. Such changes have yielded anthracycline derivatives exhibiting promising pharmacological activity. nih.gov

Introduction of Amino Groups: The Ritter reaction is a notable method for introducing amino functionalities onto the aglycone. This process typically involves reacting an anthracycline aglycone, often with a hydroxyl group at a specific position (e.g., C7), with an alkyl- or halogenated alkylnitrile in the presence of a strong acid, such as trifluoroacetic acid or sulfuric acid. This reaction facilitates the synthesis of amino-functionalized aglycones, which can then be further elaborated. google.com

Exploration of Chemical Space: Broader exploration of the aglycone's chemical space, including the introduction of moieties like (N,N-dimethyl)amine groups, has led to the synthesis of novel monosaccharides and trisaccharides with potent cytotoxic profiles. acs.org

Table 1: Aglycone Modifications and Examples

Modification SiteType of ModificationReaction Type / ExampleResulting Analogue Class / IntermediateReference
Ring-BRemoval or replacement of hydroxyl groupsNot specifiedPromising pharmacological activity nih.gov
C7Conversion of -OH to -NH2Ritter reaction with alkyl-/halogenated alkylnitrile + acidAmino-functionalized aglycones google.com
Aglycone CoreExploration of chemical spaceNot specifiedNovel compounds with cytotoxic profiles acs.org
Aglycone CoreIntroduction of (N,N-dimethyl)amine moietiesNot specifiedMonosaccharides and trisaccharides acs.org

Synthesis of Modified Glycoside Moieties in this compound Analogues (e.g., Azido (B1232118) Glycosides)

The glycosidic sugar moiety is integral to the biological activity of anthracyclines, influencing DNA intercalation and topoisomerase II inhibition. researchgate.net, nih.gov this compound itself is characterized by a trisaccharide chain, which includes the nitro sugar l-decilonitrose linked to two digitoxose residues. acs.org Semisynthetic approaches frequently involve the glycosylation of anthracycline aglycones with variously modified sugar donors.

Azido Glycosides as Donors: A key strategy involves the use of azido glycosides as glycosyl donors. Specifically, 1-O-silylated 3-azido-2,3,6-trideoxy-hexopyranoses have proven valuable for introducing amino functionalities into anthracycline analogues during later synthetic stages. icm.edu.pl Research has successfully employed these azido glycosyl donors in the glycosylation of daunorubicinone and doxorubicinone (B1666622). usp.br

Glycosylation Protocols: Various glycosylation protocols have been evaluated, utilizing different promoters and catalysts. For instance, HgO/HgBr₂ and TMSOTf have been identified as effective promoters for the glycosylation of daunorubicinone and doxorubicinone with azido glycosyl donors, yielding products in the range of 4-52% and 38-41%, respectively. usp.br Glycals have also been utilized, with catalysts such as Au(I), Cu(I), and thiourea-phosphoric acid demonstrating efficacy, achieving yields from 15-46% and 18-95%. usp.br

Other Modified Sugars: Beyond azido glycosides, the synthesis of other modified sugar moieties, including branched amino and nitro sugars, as well as deoxyfucosyl units, is crucial for creating diverse anthracycline analogues. nih.gov, acs.org, nih.gov, acs.org The synthesis of the this compound trisaccharide, for example, involves complex glycosylation reactions, with studies reporting yields and selectivities. One such study noted a yield of 69% with a modest α:β selectivity (2:3) in the glycosylation of an l-Oliose bromide donor with a decilonitrose (B1670136) analogue. acs.org, nih.gov

Table 2: Glycosylation Approaches for Anthracycline Analogues

Donor TypeAglycone UsedPromoter/ConditionsYield (%)Selectivity (α:β)Reference
l-Oliose bromideDecilonitrose analogueNot specified (Giuliano et al.)692:3 acs.org, nih.gov
1-O-silylated 3-azido-2,3,6-trideoxy-hexopyranoseDaunorubicinoneHgO/HgBr₂4-52Not specified usp.br
1-O-silylated 3-azido-2,3,6-trideoxy-hexopyranoseDaunorubicinoneTMSOTf38-41Not specified usp.br
2-azido glucosyl/galactosyl donorsDaunorubicinone/DoxorubicinoneAu(I), Cu(I) (for glycals)15-46Not specified usp.br
2-azido glucosyl/galactosyl donorsDaunorubicinone/DoxorubicinoneThiourea-phosphoric acid18-95Not specified usp.br

Derivatization at the 3'-Amino Position of Amino Sugars

The amino group located at the 3'-position of the amino sugar, such as daunosamine, is a highly sensitive and critical site for chemical modification in anthracyclines. Transformations at this position can profoundly influence the compound's biological activity, including its DNA binding capabilities and its interaction with cellular resistance mechanisms. researchgate.net, nih.gov

Functionalization Strategies: Common derivatization methods include the functionalization of both the hydroxyl and amine groups at the 3'-position. researchgate.net Specific strategies involve amine alkylation, as well as the replacement or complete removal of the basic amine. acs.org

Impact of Modifications: For example, epirubicin, a clinically relevant analogue, is synthesized through the epimerization of a hydroxyl group within the amino sugar moiety of doxorubicin. waocp.org Research has also explored the conversion of the 3'-amino group to a hydroxyl group, a modification that has been observed to impact the compound's potency. acs.org

Azido Derivatives: The synthesis of 3'-azido derivatives of anthracyclines, such as daunorubicin, doxorubicin, and epirubicin, has been achieved. These azido analogues have demonstrated retained antiproliferative activity against various cancer cell lines, highlighting the potential of this modification in analogue development. usp.br

Table 3: Amino Sugar Derivatizations and Their Significance

Modification SiteType of DerivatizationSignificance/Observed EffectReference
3'-aminoN-alkylationExplored for analogue synthesis; influences cytotoxicity and drug resistance profiles. acs.org
3'-aminoReplacement/removal of basic amineAffects potency; explored in analogue development. acs.org
3'-aminoConversion to hydroxyl groupAffects potency. acs.org
3'-aminoConversion to azido group (e.g., 3'-azidodaunosamine)Retains antiproliferative activity; used in synthesis of novel analogues. usp.br
Amino sugarO-functionalization of hydroxyl groupsMethods described for modification. researchgate.net
Amino sugarN-functionalization of amine groupsMethods described for modification. researchgate.net
Amino sugarEpimerization of a hydroxyl groupLeads to analogues like epirubicin; influences pharmacological profile. waocp.org

Compound List

this compound

Daunorubicin

Doxorubicin

Epirubicin

Amrubicin

Idarubicin

Pirarubicin

Aldoxorubicin

Steffimycin

Arimetamycin A (AMA)

Nogalamycin

Keyicin

Aclacinomycin

Rhodomycin D

Molecular Mechanisms of Action of Cororubicin and Anthracycline Type Compounds

Deoxyribonucleic Acid (DNA) Intercalation and Its Molecular Consequences

Anthracyclines, including Cororubicin, are characterized by their planar aromatic ring systems that allow them to insert themselves between DNA base pairs. This process, known as intercalation, significantly alters the structure and function of DNA. nih.govpharmgkb.orgcancer.govbiomedpharmajournal.orgdrugbank.commdpi.com

Binding to DNA Base Pairs and Stabilization of DNA-Topoisomerase II Complex

This compound, like other anthracyclines such as doxorubicin (B1662922), intercalates into the DNA double helix, preferentially binding between guanine-cytosine (GC) base pairs, likely due to specific hydrogen bond formations with guanine. nih.govmdpi.communi.czbiorxiv.orgnih.gov This intercalation causes unwinding of the DNA double helix, leading to increased torsional stress. nih.govnih.gov The drug's planar structure fits into the DNA helix, with its sugar moiety often residing in the minor groove. nih.govresearchgate.net This interaction can stabilize the transient covalent complex formed between DNA and topoisomerase II, a crucial enzyme involved in managing DNA topology. nih.govcancer.govbiomedpharmajournal.orgdrugbank.commdpi.comresearchgate.netresearchgate.netnih.govmdpi.com

Inhibition of Macromolecular Biosynthesis (DNA and RNA Synthesis)

The intercalation of this compound into DNA disrupts the processes of DNA replication and transcription. By inserting between base pairs, the drug physically obstructs the progression of DNA polymerases and RNA polymerases along the DNA template. nih.govcancer.govbiomedpharmajournal.orgdrugbank.commdpi.com This leads to a direct inhibition of DNA and RNA synthesis, which is particularly detrimental to rapidly proliferating cancer cells. nih.govsigmaaldrich.comnih.gov Some anthracyclines, like doxorubicin, have also been identified as RNA synthesis inhibitors. sigmaaldrich.comnih.gov

DNA Topology Alterations and Nucleosome Turnover

The intercalation of anthracyclines like this compound induces significant changes in DNA topology. By unwinding the DNA helix, intercalation introduces torsional strain. nih.govnih.gov This altered topology can affect DNA packaging within nucleosomes, potentially leading to increased nucleosome turnover or eviction around active gene promoters. nih.govnih.govnih.gov This increased exposure of DNA may contribute to the drug's cytotoxic effects. nih.gov

Topoisomerase II Inhibition: Catalytic Poisoning and DNA Damage Induction

A critical mechanism of action for anthracyclines is their ability to inhibit topoisomerase II (Top2), an enzyme essential for managing DNA supercoiling and entanglement. nih.govcancer.govbiomedpharmajournal.orgdrugbank.comresearchgate.netresearchgate.netnih.govmdpi.comnih.govoncotarget.comresearchgate.netmdpi.complos.org this compound, as an anthracycline, functions as a Top2 poison.

Stabilization of Cleavable Complexes and Prevention of DNA Relegation

Topoisomerase II works by creating transient double-strand breaks in DNA, passing another DNA segment through the break, and then religating the broken ends. nih.govresearchgate.net Topoisomerase II poisons, including this compound, bind to the enzyme-DNA complex after the DNA strands have been cleaved but before they are resealed. cancer.govbiomedpharmajournal.orgdrugbank.comresearchgate.netnih.govmdpi.comnih.govoncotarget.com This stabilization of the "cleavable complex" prevents the rejoining of DNA strands, effectively trapping the enzyme on the DNA. cancer.govbiomedpharmajournal.orgdrugbank.comresearchgate.netmdpi.com The formation of these stable ternary complexes (drug-enzyme-DNA) is a hallmark of Top2 poisoning. biomedpharmajournal.org

Induction of Single-Strand and Double-Strand DNA Breaks

The stabilization of the cleavable complex by this compound leads to the accumulation of permanent DNA strand breaks. cancer.govdrugbank.comnih.govresearchgate.netmdpi.comnih.gov When the replication fork encounters these stabilized complexes, the transient breaks are converted into permanent double-strand DNA breaks (DSBs). nih.govnih.govnih.govaging-us.com These DSBs can also arise from the unwinding of DNA during replication or transcription when Top2 is inhibited. nih.govresearchgate.net The accumulation of unrepaired DNA breaks triggers cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cell death. nih.govbiomedpharmajournal.orgdrugbank.comnih.govaging-us.comnih.gov

Compound Names Mentioned:

this compound

Doxorubicin (DOX)

Daunorubicin (B1662515)

Epirubicin

Idarubicin

Aclarubicin

Etoposide

Teniposide

Mitoxantrone

Camptothecin

Irinotecan

Topotecan

Quinolones

Levofloxacin

Norfloxacin

Ciprofloxacin

Rifampicin

Actinomycin D (Dactinomycin)

Vincristine

Vinblastine

Cisplatin

Carboplatin

Gemcitabine

Nogalamycin

Amsacrine

m-Amsacrine

Prodigiosin

Obatoclax

Hoechst 33258

Hoechst 33342

Pendimethalin

Curcumin

Bortezomib

CX-5461

BMH-21

5-FU

DRB

SN-38

MST-16

ICRF-159

ICRF-187

Sobuzoxane

Respinomycin

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Pathways

A primary mechanism through which this compound exerts its cytotoxic effects is the generation of reactive oxygen species (ROS). This process leads to oxidative stress, an imbalance between ROS production and the cell's antioxidant defense capacity, ultimately causing damage to cellular structures and signaling pathways.

Formation of Superoxide (B77818) Radicals

This compound, akin to other anthracyclines, is capable of undergoing redox cycling, a process that leads to the formation of highly reactive free radicals, including superoxide radicals (O₂•⁻) mdpi.comijpsonline.comresearchgate.netnih.govscispace.com. This process is initiated by the one-electron reduction of the quinone moiety within the this compound molecule. The resulting semiquinone radical is unstable and can readily transfer an electron to molecular oxygen, thereby generating the superoxide radical mdpi.comijpsonline.comresearchgate.netnih.gov. Studies have specifically indicated that this compound generates superoxide radicals in cancer cells scispace.com. This initial superoxide radical can then lead to the formation of other damaging ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), through various dismutation and Fenton reactions mdpi.comnih.govresearchgate.net.

Microsomal NADPH-Cytochrome P-450 Reductase-Mediated Reduction

The reduction of this compound's quinone moiety to its semiquinone form is often facilitated by cellular oxidoreductive enzymes. A key enzyme involved in this process is microsomal NADPH-cytochrome P-450 reductase (CPR) mdpi.comijpsonline.comresearchgate.netnih.govdrugbank.comnih.govijbs.comnih.govplos.orgnih.govresearchgate.netnih.gov. CPR, a diflavoenzyme, utilizes NADPH as a cofactor to transfer electrons. In the presence of oxygen, this enzymatic reduction of this compound leads to the formation of the semiquinone radical, which subsequently reacts with oxygen to produce superoxide radicals mdpi.comijpsonline.comresearchgate.netnih.govnih.gov. This enzymatic pathway is a critical step in the redox cycling that drives ROS generation by this compound and other anthracyclines mdpi.comijpsonline.comresearchgate.netnih.govnih.govresearchgate.net. Studies have shown that CPR can activate molecular oxygen independently, leading to the production of diffusible reduced oxygen species (DROS), including superoxide and peroxide plos.orgplos.org.

Role in Cellular Damage

The excessive production of ROS, including superoxide radicals, hydrogen peroxide, and hydroxyl radicals, triggered by this compound's redox cycling, is a significant contributor to cellular damage mdpi.comijpsonline.comresearchgate.netnih.govresearchgate.netdrugbank.comijbs.comnih.govnih.govnih.govmdpi.comnih.gov. These reactive species can indiscriminately attack cellular macromolecules:

Lipid Peroxidation: ROS can initiate lipid peroxidation in cell membranes, disrupting their integrity and function mdpi.comijpsonline.comresearchgate.netnih.govijbs.commdpi.com.

DNA Damage: ROS can cause oxidative damage to DNA, leading to strand breaks, base modifications, and mutations, which can trigger cell cycle arrest or apoptosis ijpsonline.comresearchgate.netresearchgate.netijbs.comresearchgate.netnih.gov.

Protein Damage: Proteins can also be oxidized by ROS, leading to altered enzyme activity and protein dysfunction ijpsonline.comresearchgate.netijbs.com.

Mitochondrial Dysfunction: As discussed further below, ROS play a critical role in damaging mitochondria, impairing energy production and initiating cell death pathways researchgate.netijbs.commdpi.comnih.govmedsci.orgdovepress.complos.orgfrontiersin.org.

The cumulative effect of this oxidative damage can lead to cellular dysfunction, senescence, and ultimately, programmed cell death (apoptosis) or necrosis mdpi.comijbs.comnih.govnih.govnih.gov.

Other Proposed Molecular Targets and Cellular Signaling Pathways

Mitochondrial Function

Mitochondria are particularly vulnerable to the effects of this compound due to their central role in cellular energy production and their endogenous ROS generation capacity researchgate.netijbs.comnih.govmdpi.comnih.govnih.govmedsci.orgdovepress.complos.orgfrontiersin.org. This compound can accumulate within mitochondria, disrupting the electron transport chain and oxidative phosphorylation researchgate.netijbs.commdpi.comnih.govfrontiersin.org. This disruption leads to increased ROS production within the mitochondria themselves, creating a vicious cycle of damage mdpi.comnih.govmedsci.orgdovepress.complos.orgfrontiersin.org. Specifically, this compound can:

Impair Mitochondrial Respiration: Interfere with complexes of the respiratory chain, reducing ATP synthesis researchgate.netmdpi.comnih.govplos.org.

Induce Mitochondrial Permeability Transition: Lead to the opening of the mitochondrial permeability transition pore (mPTP), causing the release of pro-apoptotic factors like cytochrome c into the cytoplasm nih.govmedsci.orgfrontiersin.org.

Alter Mitochondrial Morphology: Cause swelling and disorganization of mitochondrial cristae medsci.orgdovepress.comfrontiersin.org.

Promote Iron Accumulation: Contribute to iron overload within mitochondria, which can catalyze further ROS formation researchgate.netresearchgate.netnih.govplos.org.

The damage to mitochondria compromises cellular energy supply and can directly trigger apoptotic pathways, contributing significantly to this compound's cytotoxicity ijbs.comnih.govmdpi.comnih.govmedsci.orgdovepress.comfrontiersin.org.

Other Molecular Targets and Cellular Signaling Pathways

This compound's impact extends to several other critical cellular processes and signaling cascades:

DNA Intercalation and Topoisomerase II Inhibition: Like other anthracyclines, this compound can intercalate into DNA, disrupting DNA replication and transcription. It also inhibits topoisomerase II, an enzyme essential for managing DNA topology, leading to DNA strand breaks and cell cycle arrest researchgate.netdrugbank.comnih.gov.

Disruption of Calcium Homeostasis: this compound can interfere with intracellular calcium ([Ca²⁺]i) regulation, leading to calcium overload, which can further exacerbate ROS production and activate cellular damage pathways researchgate.netnih.govnih.gov.

Activation of Signaling Pathways: this compound can modulate various intracellular signaling pathways. For instance, it can activate pro-inflammatory pathways such as NF-κB, TLR4, and NLRP3 mdpi.comnih.gov. Conversely, pathways like Nrf2, which are involved in antioxidant defense, can be affected. While some compounds might activate Nrf2 to mitigate oxidative stress, this compound's direct impact on Nrf2 signaling requires further clarification, though it is understood that oxidative stress can lead to Nrf2 activation to counter damage mdpi.comresearchgate.netmdpi.com. Other pathways implicated include PI3K/Akt/mTOR, ERK, and p53, which are involved in cell survival, proliferation, and apoptosis nih.govmdpi.commdpi.comoncotarget.comfrontiersin.org.

Monoamine Oxidases (MAOs): Research suggests that MAOs play a role in mediating the mitochondrial ROS generation induced by doxorubicin, and by extension, potentially by this compound, by modulating mitochondrial ROS levels nih.gov.

The interplay of these diverse molecular mechanisms underscores the potent cytotoxic and damaging effects of this compound, primarily driven by its capacity to induce oxidative stress and compromise mitochondrial integrity.

Structure Activity Relationship Sar Studies of Cororubicin and Its Analogues

Influence of Aglycone Structural Modifications on Biological Activity

The aglycone portion of anthracyclines, the tetracyclic quinone, is a critical determinant of their interaction with DNA and, consequently, their biological activity. Modifications to this scaffold can significantly alter the drug's efficacy.

For instance, the presence and position of hydroxyl groups on the aglycone ring system are vital. In related anthracyclines like doxorubicin (B1662922), the hydroxyl ketone group is a key feature. researchgate.net Variations at this site can influence properties such as lipophilicity and aqueous solubility. researchgate.net Studies on analogues have shown that even subtle changes, such as the removal of the C4 methoxy (B1213986) group or the O11 hydroxyl group, can create different binding surfaces in the major groove of the DNA-drug complex. nih.gov The O4 hydroxyl group, for example, can act as both a hydrogen bond donor and acceptor to proteins that bind to the drug-DNA complex. nih.gov The absence of the O11 hydroxyl group creates a void in the intercalation cavity, which can affect the stacking interactions between the aglycone and DNA base pairs. nih.gov These structural alterations in the major groove are thought to be at least partially responsible for differences in biological activities among analogues. nih.gov

Table 1: Impact of Aglycone Modifications on DNA Interaction

ModificationStructural EffectConsequence for Biological Activity
Removal of C4 methoxy groupAlters the binding surface in the major groove of the DNA-drug complex. nih.govMay influence interactions with proteins that bind to the complex. nih.gov
Removal of O11 hydroxyl groupCreates an empty space in the DNA intercalation cavity. nih.govAffects stacking interactions between the aglycone and DNA bases. nih.gov

Impact of Glycosidic Moiety and Substitutions on Biological Potency

The sugar portion of cororubicin and its analogues, the glycosidic moiety, plays a multifaceted role in their biological potency. Its composition, length, and substitutions are key factors that modulate the drug's activity. nih.govusp.br

Modifications at the 3'-amino position of the sugar have been extensively studied to understand their impact on potency. The length of the substituent chain at this position is a critical determinant of biological activity. nih.gov Studies on doxorubicin analogues with various ω-[bis(acetoxy)]alkyl or ω-[bis(acetoxy)]alkoxyalkyl groups at the 3'-amino position have revealed that the chain length significantly affects the drug's potency. nih.gov

The effect of side-chain length on molecular interactions is a recognized phenomenon in medicinal chemistry. mdpi.comnih.gov Longer side chains can provide more flexibility and opportunities for interaction, but there is often an optimal length for maximal activity. nih.gov In the context of this compound analogues, straight-chain substituents are generally more potent than their branched-chain counterparts. nih.gov For example, an analogue with a branched chain containing a tertiary carbon atom was found to be substantially less active than its straight-chain equivalent. nih.gov This suggests that steric hindrance introduced by branching can be detrimental to the drug's activity.

A key aspect of the mechanism of action for certain this compound analogues involves the enzymatic hydrolysis of acetoxy groups on the 3'-amino substituent, leading to the formation of an aldehyde. nih.gov This aldehyde can then exist in equilibrium with a cyclic carbinolamine. The ability to form this carbinolamine ring, and the size of the ring, are crucial for biological potency. nih.gov

Analogues that can form 5- or 6-membered carbinolamine rings have been found to be the most potent in the series. nih.gov In contrast, those that would form larger 7-, 8-, or 9-membered rings are markedly less active. nih.gov Furthermore, an N-methyl derivative that is incapable of forming a cyclic carbinolamine was found to be two orders of magnitude less potent, underscoring the critical role of this structural feature. nih.gov

Table 2: Influence of 3'-Amino Substitutions and Carbinolamine Formation on Potency

FeatureObservationImpact on Biological Potency
Chain Length Straight-chain substituents are more effective than branched-chain ones. nih.govPotency is highly dependent on the length of the amino substituent. nih.gov
Carbinolamine Ring Size Analogues forming 5- or 6-membered rings are the most potent. nih.govCritical for high biological activity. nih.gov
Inability to Form Carbinolamine An N-methyl derivative unable to form a carbinolamine was significantly less potent. nih.govDemonstrates the essential nature of this structural transformation. nih.gov

Stereochemical Determinants of Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, profoundly influences the pharmacological properties of drugs by affecting their interactions with chiral biological targets such as enzymes and receptors. ijpsjournal.com In the case of anthracyclines, the stereochemistry of both the aglycone and the sugar moieties is a critical determinant of their efficacy. nih.gov

The spatial arrangement of functional groups on the sugar ring, for instance, can impact how the drug binds to DNA and its associated enzymes. usp.br The development of methods for the stereoselective synthesis of deoxyglycosides has been a major area of research, as these sugars are often essential for the biological activity of natural products. nih.govacs.org The precise orientation of hydroxyl and amino groups on the sugar can dictate the strength and nature of hydrogen bonding interactions within the drug-target complex.

Correlations between Structural Features and Specific Molecular Target Interactions

The primary molecular target of many anthracyclines is the enzyme topoisomerase II, which they "poison" by stabilizing a transient DNA-enzyme complex. ineosopen.orghilarispublisher.com The structural features of this compound and its analogues are directly correlated with their ability to interact with this target.

The planar aglycone intercalates into the DNA, while the sugar moiety extends into the minor groove, where it can interact with topoisomerase II. nih.govusp.br The amino group on the sugar is particularly important for stabilizing this ternary complex. usp.br Modifications to the sugar can alter the way the drug binds to both DNA and the enzyme. hilarispublisher.com

The relationship between a drug's structure and its interaction with a target is a central concept in drug discovery. biorxiv.org For anthracyclines, structural similarity to known topoisomerase II inhibitors like doxorubicin is a key indicator of potential activity. tubitak.gov.tr The cytotoxic effects of these compounds are largely attributed to their ability to interfere with the function of topoisomerase II, leading to DNA strand breaks and ultimately cell death. researchgate.net

Preclinical Investigations of Cororubicin and Novel Anthracycline Formulations

In Vitro Cellular and Biochemical Studies

Evaluation of Cytotoxic and Antiproliferative Activity in Various Cancer Cell Lines

Cororubicin has demonstrated significant cytotoxic and antiproliferative activity across a range of cancer cell lines. Studies indicate that it inhibits the growth of numerous cancer cell lines with reported half-maximal inhibitory concentrations (IC50) typically ranging from 0.8 to 4 μg/mL rsc.orgresearchgate.net. Specifically, this compound has shown cytotoxic effects against the KB human epidermoid cancer cell line, with an IC50 value of 0.94 μg/mL semanticscholar.org. Furthermore, it has been observed to generate intracellular active superoxide (B77818) radicals in KB human epidermoid cancer cells and N18-RE-105 neuronal hybridoma cells, contributing to its observed cytotoxicity rsc.orgnii.ac.jp.

Cell LineIC50 (μg/mL)NotesReference
KB human epidermoid cancer0.94Cytotoxic activity observed semanticscholar.org
N18-RE-105 neuronal hybridomaNot specifiedCytotoxic activity observed; generates superoxide radicals nii.ac.jp
Various cancer cell lines0.8–4General range of inhibitory concentration rsc.orgresearchgate.net
KB human epidermoid cancerNot specifiedGenerates superoxide radicals; cytotoxic activity observed nii.ac.jp

Analysis of Intracellular Accumulation and Subcellular Distribution

This compound's cytotoxic action is linked to its ability to generate intracellular active superoxide radicals within cancer cells rsc.orgnii.ac.jp. This intracellular generation of reactive oxygen species is a key aspect of its mechanism of action. While these findings highlight this compound's intracellular engagement, detailed studies specifically analyzing its precise intracellular accumulation kinetics and subcellular distribution patterns are not extensively detailed in the provided research snippets. Research on related anthracyclines, such as doxorubicin (B1662922), has explored intracellular localization in organelles like the Golgi apparatus, but specific data for this compound's subcellular distribution remains less characterized in this context.

Preclinical Animal Model Studies

Efficacy Assessment in In Vivo Tumor Models

Preclinical investigations have indicated that this compound exhibits significant in vivo antitumor activity. Studies have reported its effectiveness in mice bearing leukemia nii.ac.jp. While the compound has demonstrated broad inhibitory effects on various cancer cell lines in vitro rsc.orgresearchgate.net, specific efficacy data from detailed murine tumor models or human xenograft models for this compound is not extensively detailed within the available literature.

Pharmacokinetic and Biodistribution Analyses in Animal Systems

Specific pharmacokinetic (PK) and biodistribution (BD) analyses for this compound in animal systems are not extensively detailed in the provided research snippets. The available literature focuses primarily on the PK/BD of doxorubicin and its various nanoformulations. Consequently, detailed information regarding this compound's absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its tissue distribution patterns in preclinical animal models, is not comprehensively available from the reviewed sources.

Compound List

this compound

Doxorubicin (DOX)

Diazepinomicin

Lupinacidins A and B

Ascomycins A–E

Idarubicin

Pirarubicin

Aclarubicin

Nemorubicin

Mithramycin

Nogalamycin

Actinomycin

5-iminodaunorubicin (B1202085)

Aldoxorubicin

Utorubicin (UTO)

Computational Chemistry and Molecular Modeling in Cororubicin Research

Molecular Dynamics (MD) Simulations of Cororubicin-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic, atomic-level perspective of how this compound interacts with its cellular targets and potential carrier molecules. These simulations are instrumental in visualizing conformational changes, calculating binding energies, and assessing the stability of molecular complexes over time.

The effective delivery of this compound to tumor cells while minimizing systemic toxicity is a significant challenge. MD simulations are being used to investigate the adsorption and encapsulation of anthracyclines onto various nanocarriers. For example, studies involving Doxorubicin (B1662922) and functionalized carbon nanotubes (FCNTs) have demonstrated a strong interaction at physiological pH, which is a key factor for stable drug loading. nih.gov Similarly, coarse-grain MD simulations have provided insights into how Doxorubicin is encapsulated within PEG-DPPE micelles, revealing its distribution at the interface between the hydrophilic and hydrophobic regions of the carrier and its role in enhancing membrane penetration. rsc.org

Table 1: Insights from MD Simulations on Anthracycline-Carrier Systems

Drug CarrierKey Research FindingsPrimary Focus of the Study
Functionalized Carbon Nanotubes (FCNTs)Demonstrated strong interaction with Doxorubicin under physiological pH conditions, leading to enhanced solubility of the nanotubes. nih.govDrug Adsorption and Carrier Solubility
PEG-DPPE MicellesShowed that Doxorubicin localizes at the hydrophilic/hydrophobic interface, which facilitates the invasion of cell membranes. rsc.orgDrug Encapsulation and Membrane Interaction
Phospholipid MembranesRevealed that the penetration and partitioning of Doxorubicin are more favorable in less rigid sphingomyelin-based membranes. unimib.itDrug-Membrane Permeation Dynamics

A critical aspect of drug delivery is controlling the release of the therapeutic agent at the target site. MD simulations help in deciphering the intricate network of interactions, including electrostatic forces, hydrogen bonds, and van der Waals forces, that govern the binding of the drug to its carrier. Simulations have shown that the release of Doxorubicin from FCNTs is sensitive to pH. nih.gov The acidic microenvironment of tumors can trigger the protonation of functional groups on the carrier, leading to electrostatic repulsion and subsequent drug release.

Furthermore, by combining MD simulations with free energy calculations, researchers can model the penetration of Doxorubicin into lipid bilayers, which mimic the structure of liposomal drug carriers. These studies have highlighted the influence of the lipid composition on drug partitioning and release, paving the way for the design of optimized lipid-based delivery systems. unimib.it

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations, particularly those utilizing density-functional theory (DFT), provide deep insights into the electronic structure and reactivity of this compound. By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), scientists can predict the molecule's chemical reactivity and its potential to interact with biological targets.

Research on Doxorubicin has shown that its electronic properties are significantly influenced by its environment, such as when it is dissolved in water or intercalated into the DNA double helix. nih.govresearchgate.net QM calculations can also identify the most reactive sites within the this compound molecule through the computation of Fukui indices, which helps in understanding its metabolic pathways and potential for off-target interactions. researchgate.net

Table 2: Calculated Electronic Properties of Doxorubicin

Electronic PropertySignificance in Drug Action
Ionization Potential (IP)Indicates the ease of removing an electron, relevant to redox cycling and the generation of reactive oxygen species.
Electron Affinity (EA)Reflects the ability to accept an electron, important for interactions with biological reductants.
Chemical Hardness (η)Measures resistance to change in electron distribution, related to the stability of the molecule.
Electrophilicity Index (ω)Quantifies the ability of the molecule to accept electrons, predicting its reactivity with nucleophilic biological targets.

Note: Specific values for this compound are not available; the table describes the significance of properties studied for the related compound Doxorubicin.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. For anthracyclines like this compound, QSAR models can be developed to predict their anticancer efficacy and, importantly, their potential for cardiotoxicity, a major side effect of this class of drugs. hilarispublisher.com By identifying the key molecular features that contribute to therapeutic activity versus toxicity, QSAR studies can guide the synthesis of new this compound analogs with an improved safety profile.

Ligand-Target Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts how a small molecule like this compound fits into the binding site of a biological target, such as DNA or the enzyme topoisomerase II. mdpi.com Anthracyclines are known to exert their anticancer effects by intercalating into DNA and inhibiting topoisomerase II, thereby preventing cancer cell replication. nih.govresearchgate.net

Docking simulations provide a static snapshot of the binding pose and identify the crucial interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the drug-target complex. mdpi.comresearchgate.net These studies are essential for understanding the molecular basis of this compound's mechanism of action and for predicting its binding affinity to various biological macromolecules.

Multi-Scale Computational Approaches in Drug Discovery

The journey of a drug from administration to its site of action involves a cascade of events that span multiple biological scales. Multi-scale computational models integrate various simulation techniques to provide a holistic view of drug delivery and efficacy. comsol.com

For instance, a multi-scale model for liposomal Doxorubicin delivery combines whole-body pharmacokinetic modeling with simulations of drug transport within the tumor tissue. nih.govnih.gov These comprehensive models account for physiological parameters such as blood flow, vascular permeability, and interstitial fluid pressure, offering a more realistic prediction of how much this compound will reach the tumor cells. mdpi.com Such models are invaluable for optimizing treatment regimens and for personalizing cancer therapy.

Research and Development of Advanced Delivery Systems for Cororubicin Analogues

Prodrug Conjugates and Targeted Ligand-Drug Architectures

Fatty Acyl Amide Derivatives

Direct scientific literature specifically detailing "Cororubicin" in the context of fatty acyl amide derivatives for advanced delivery systems was not identified in the available research. However, extensive studies have been conducted on related anthracycline compounds, most notably Doxorubicin (B1662922), exploring fatty acyl amide derivatives as a strategy to enhance their physicochemical properties and therapeutic potential. This section will therefore focus on the research and development of fatty acyl amide derivatives within the broader class of anthracycline analogues, using Doxorubicin as a representative model.

Rationale for Development Anthracyclines, such as Doxorubicin, are potent chemotherapeutic agents widely used in cancer treatment. Despite their efficacy, their clinical application is often limited by issues such as high hydrophilicity, short plasma half-life, and significant systemic toxicity, particularly cardiotoxicity. To address these limitations, researchers have investigated various modifications to improve drug delivery and therapeutic index. The synthesis of fatty acyl amide derivatives represents one such approach, aiming to increase lipophilicity, which can influence cellular uptake, distribution, and potentially prolong drug circulation.

Physicochemical Properties and In Vitro Activity The conjugation of fatty acyl chains significantly increases the lipophilicity of anthracycline derivatives compared to their hydrophilic parent compounds chapman.edunih.govchapman.edunih.gov. This enhanced lipophilicity is believed to facilitate better penetration through cell membranes and potentially influence pharmacokinetic profiles. In vitro studies have evaluated the anti-proliferative activity of these derivatives against various cancer cell lines. For instance, dodecanoyl-doxorubicin, a derivative formed by conjugating dodecanoic acid to Doxorubicin, has shown notable in vitro activity chapman.edunih.govchapman.edunih.gov. Research indicates that the efficacy can vary depending on the length of the fatty acyl chain and the specific cancer cell line tested. Some studies suggest that while amide conjugation can improve lipophilicity, it may also reduce anticancer activity compared to the parent drug, potentially indicating the importance of the free amino group for activity in certain contexts chapman.edunih.govchapman.edunih.gov. However, other derivatives, including those with combined amide and ester linkages, have demonstrated promising cytotoxicity towards tumor cells d-nb.info.

Data Table: In Vitro Anti-Proliferation Activity of Doxorubicin Fatty Acyl Amide Derivatives

Derivative TypeFatty Acid MoietyTarget Cell LinesReported Inhibition of Proliferation (at 1 µM, 96h)NotesReferences
Dodecanoyl-doxorubicinDodecanoic acidColon (HT-29)64%Consistently found to be the most effective among synthesized derivatives in some studies. chapman.edunih.govchapman.edunih.gov
Dodecanoyl-doxorubicinDodecanoic acidOvarian (SK-OV-3)58%Consistently found to be the most effective among synthesized derivatives in some studies. chapman.edunih.govchapman.edunih.gov
LNA/DHA Amide DerivativesLNA / DHAVariousNot quantitatively specifiedFound to be less promising compared to double-substituted derivatives. d-nb.info
Double-Substituted Deriv.Amide and EsterVariousNot quantitatively specifiedMore promising compared to amide-only linkages, showing high cytotoxicity toward tumor cell lines and moderate cytotoxicity toward normal cell lines. d-nb.info

*LNA: α-linolenic acid; DHA: docosahexaenoic acid. Data presented are representative findings from in vitro studies.

Role in Delivery Systems Fatty acyl amide derivatives are explored as components within advanced drug delivery systems. Their increased lipophilicity can aid in formulation strategies, potentially enabling sustained release profiles or improved cellular uptake mechanisms. By modifying the parent anthracycline's physicochemical properties, these derivatives contribute to strategies aimed at optimizing the therapeutic window of such potent agents, thereby advancing the development of more targeted and effective cancer therapies.

Compound List:

Doxorubicin (DOX)

this compound

Fatty acyl amide derivatives

Dodecanoyl-doxorubicin

Dodecanoic acid

Docosahexaenoic acid (DHA)

α-linolenic acid (LNA)

LNA/DHA Amide Derivatives

Double-substituted derivatives (amide and ester linkages)

Q & A

Q. How should conflicting results in this compound’s mechanism-of-action studies be reconciled?

  • Methodological Answer : Conduct pathway enrichment analysis of multi-omics data (proteomics, transcriptomics) to identify consensus targets. Use CRISPR-Cas9 knockout models to validate causality. Publish negative results to reduce publication bias .

Methodological Standards

  • Data Reporting : Follow STREGA guidelines for genetic/pharmacological studies and MIAME for microarray data. Include raw data in supplementary materials (e.g., NMR spectra, dose-response curves) .
  • Reproducibility : Pre-register protocols on platforms like OSF. Share synthetic procedures via protocols.io and deposit novel compounds in PubChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.